Capsiate is a non-pungent capsaicin analog found in the fruits of a non-pungent cultivar of red pepper, Capsicum annuum L. cv. CH-19 Sweet. [] [] [] It belongs to the capsinoid family, a group of compounds structurally similar to capsaicinoids, which are responsible for the pungency of chili peppers. [] [] The key difference between capsaicinoids and capsinoids lies in the linkage between the vanillyl and acyl moieties: an amide bond in capsaicinoids and an ester bond in capsinoids. []
Capsiate has garnered significant interest in scientific research due to its diverse biological activities, including its potential role in promoting energy metabolism and suppressing body fat accumulation. [] [] While its effects are often compared to capsaicin, its non-pungent nature makes it a more palatable alternative for potential applications in food and supplements. []
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